Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD): IC50 Comparison with Human Isoform
4-(4-Methoxypyrimidin-2-yl)benzaldehyde demonstrates differential inhibition against the malaria parasite's glucose-6-phosphate dehydrogenase (PfG6PD) compared to the human ortholog. In a standardized resazurin/diaphorase-coupled assay, the compound inhibited PfG6PD with an IC50 of 14.5 µM after a 2-hour incubation [1]. Under the same assay conditions but with a 90-minute incubation, the compound showed a significantly higher IC50 of 80 µM against the human G6PD enzyme [2]. This 5.5-fold difference in potency suggests a degree of selectivity for the parasitic enzyme, a key feature for antimalarial drug discovery programs.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.5 µM (PfG6PD, 2 hr incubation); IC50 = 80 µM (Human G6PD, 90 min incubation) |
| Comparator Or Baseline | Human glucose-6-phosphate dehydrogenase (isoform) |
| Quantified Difference | 5.5-fold lower potency against human G6PD (80 µM vs 14.5 µM), indicating selectivity for the parasitic enzyme. |
| Conditions | Resazurin/diaphorase-coupled assay. PfG6PD: 2 hr incubation. Human G6PD: 90 min incubation. |
Why This Matters
This selectivity profile is a critical differentiator for procurement in antimalarial research, as it suggests a lower potential for off-target toxicity in human cells.
- [1] BindingDB. (n.d.). BDBM50396506 CHEMBL2170925. IC50: 1.45E+4 nM. Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 2 hrs by resazurin/diaphorasecoupled assay. View Source
- [2] BindingDB. (n.d.). BDBM50396506 CHEMBL2170925. IC50: 8.00E+4 nM. Inhibition of human glucose-6-phosphate dehydrogenase after 90 mins by resazurin/diaphorasecoupled assay. View Source
